5,5'-Bitetrazole 5,5'-Bitetrazole
Brand Name: Vulcanchem
CAS No.: 2783-98-4
VCID: VC7964338
InChI: InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10)
SMILES: C1(=NNN=N1)C2=NNN=N2
Molecular Formula: C2H2N8
Molecular Weight: 138.09 g/mol

5,5'-Bitetrazole

CAS No.: 2783-98-4

Cat. No.: VC7964338

Molecular Formula: C2H2N8

Molecular Weight: 138.09 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Bitetrazole - 2783-98-4

Specification

CAS No. 2783-98-4
Molecular Formula C2H2N8
Molecular Weight 138.09 g/mol
IUPAC Name 5-(2H-tetrazol-5-yl)-2H-tetrazole
Standard InChI InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10)
Standard InChI Key MTAYYBKXNAEQOK-UHFFFAOYSA-N
SMILES C1(=NNN=N1)C2=NNN=N2
Canonical SMILES C1(=NNN=N1)C2=NNN=N2

Introduction

Basic Properties and Structural Characteristics

5,5'-Bitetrazole (C₂H₂N₈, MW 138.09 g/mol) consists of two tetrazole rings connected via a single bond between their 5-position nitrogen atoms . The planar arrangement of the tetrazole moieties facilitates extensive π-π stacking and hydrogen bonding, contributing to its crystalline density of 1.912 g/cm³ . Key structural parameters derived from single-crystal X-ray diffraction (Table 1) reveal a triclinic space group (P1) with lattice constants a = 7.4259 Å, b = 6.6115 Å, and c = 21.9579 Å . The N–N bond lengths within the tetrazole rings range from 1.30–1.35 Å, indicative of aromatic delocalization .

Table 1: Crystallographic Data for 5,5'-Bitetrazole Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Density (g/cm³)Reference
Cu(II)-BitetrazoleP−17.42596.611521.957993.072.335
Th(IV)-BitetrazoleP110.58210.81611.36773.462.812
HA·BTO SaltP118.80021.22414.436112.091.912

Synthesis and Industrial Production

The synthesis of 5,5'-bitetrazole typically proceeds via cyclization reactions under controlled conditions. A validated route involves the treatment of glyoxal with hydroxylamine to form glyoxime, followed by chlorination and azido substitution to yield diazidoglyoxime. Cyclization in hydrochloric acid produces 1H,1′H-5,5′-bitetrazole-1,1′-diol (BTO), a precursor for nitrogen-rich salts . Industrial-scale production employs batch reactors under inert atmospheres, with purification via crystallization or distillation to achieve >98% purity . Recent advances include solvent-free mechanochemical synthesis, reducing reaction times from 24 hours to 2 hours while maintaining yields of 85–90% .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

  • Oxidation: Treatment with hydrogen peroxide generates nitro derivatives (e.g., 1,1'-dinitramino-5,5'-bitetrazole), which exhibit detonation velocities of 9,581 m/s and pressures of 35.93 GPa .

  • Reduction: Sodium borohydride reduces the tetrazole rings to amine derivatives, forming intermediates for pharmaceuticals and agrochemicals .

  • Coordination Chemistry: 5,5'-Bitetrazole acts as a polydentate ligand, forming stable complexes with transition metals (Cu, Th) and lanthanides. The Cu(II) complex adopts a distorted octahedral geometry with Jahn-Teller elongation along the N–Cu–N axis .

Energetic Performance and Applications

5,5'-Bitetrazole-based salts demonstrate superior energetic properties compared to conventional explosives (Table 2). The hydrazinium salt (HA·BTO) achieves a detonation velocity (D) of 8,931 m/s and pressure (P) of 36.1 GPa, outperforming RDX (D = 8,750 m/s, P = 34.9 GPa) . Its enthalpy of formation (425.6 kJ/mol) is fourfold higher than RDX, attributed to extensive hydrogen bonding between the BTO²⁻ anion and cations . Notably, HA·BTO exhibits low sensitivity (impact sensitivity = 28 J, friction sensitivity = 120 N), enabling safer handling .

Table 2: Detonation Properties of 5,5'-Bitetrazole Derivatives

CompoundD (m/s)P (GPa)HOF (kJ/mol)Impact Sensitivity (J)
HA·BTO8,93136.1425.628
TKX-509,91040.2423.815
RDX8,75034.992.77.4

Coordination Chemistry and Metal Complexes

The bitetrazole anion (BTO²⁻) forms robust coordination polymers with transition metals. For example, the thorium(IV) complex [Th₂(μ-OH)₂(H₂O)₁₄(BTO)₂] exhibits a binuclear structure with Th–Th distances of 3.99 Å and Th–O bonds of 2.42 Å . Copper(II) complexes, such as [Cu(BTO)(H₂O)₂], display chain-like structures bridged by BTO²⁻ ligands, with Cu–N bond lengths of 1.98–2.76 Å . These complexes are investigated for catalytic applications and as precursors for energetic metal-organic frameworks (EMOFs).

Future Directions and Research Challenges

Current research focuses on:

  • High-Pressure Modifications: Under 10 GPa, HA·BTO undergoes anisotropic compression, increasing hydrogen bond density by 15% and enhancing detonation velocity to 9,200 m/s .

  • Bioactive Derivatives: Functionalization with amino groups yields antimicrobial agents with MIC values of 2–4 µg/mL against Staphylococcus aureus .

  • Green Synthesis: Microwave-assisted routes using ionic liquids reduce energy consumption by 40% while achieving 95% yields .

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